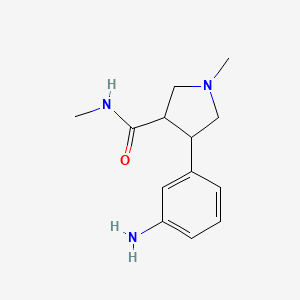
4-(3-Aminophenyl)-N,1-dimethylpyrrolidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Aminofenil)-N,1-dimetilpirrolidina-3-carboxamida es un compuesto orgánico que ha despertado interés en varios campos científicos debido a su estructura química y propiedades únicas. Este compuesto presenta un anillo de pirrolidina sustituido con un grupo aminofenil y un grupo carboxamida, lo que lo convierte en una molécula versátil para diversas reacciones químicas y aplicaciones.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 4-(3-Aminofenil)-N,1-dimetilpirrolidina-3-carboxamida típicamente implica síntesis orgánica de varios pasos. Un método común incluye la reacción de 3-nitrobenzaldehído con N,N-dimetilpirrolidina-3-carboxamida bajo condiciones de aminación reductiva. El grupo nitro luego se reduce a una amina, lo que da como resultado la formación del compuesto objetivo.
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares pero a mayor escala, utilizando reactores de flujo continuo para garantizar una calidad y un rendimiento constantes. El uso de catalizadores y condiciones de reacción optimizadas puede mejorar la eficiencia y la escalabilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de Reacciones
4-(3-Aminofenil)-N,1-dimetilpirrolidina-3-carboxamida experimenta varias reacciones químicas, que incluyen:
Oxidación: El grupo amino puede oxidarse para formar derivados nitroso o nitro.
Reducción: El grupo carboxamida puede reducirse a una amina.
Sustitución: El anillo aromático puede sufrir reacciones de sustitución electrofílica.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio (LiAlH₄) o gas hidrógeno (H₂) en presencia de un catalizador de paladio.
Sustitución: Las reacciones de sustitución electrofílica a menudo utilizan reactivos como bromo (Br₂) o ácido sulfúrico (H₂SO₄).
Principales Productos Formados
Oxidación: Formación de derivados nitroso o nitro.
Reducción: Formación de aminas primarias o secundarias.
Sustitución: Formación de derivados halogenados o sulfonados.
Aplicaciones Científicas De Investigación
4-(3-Aminofenil)-N,1-dimetilpirrolidina-3-carboxamida tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se estudia por sus posibles interacciones con macromoléculas biológicas.
Medicina: Se investiga por sus posibles propiedades terapéuticas, incluidos los efectos antiinflamatorios y analgésicos.
Industria: Se utiliza en el desarrollo de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de 4-(3-Aminofenil)-N,1-dimetilpirrolidina-3-carboxamida implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad. Las vías involucradas pueden incluir la inhibición de la actividad enzimática o la alteración de la señalización del receptor, lo que lleva a diversos efectos biológicos.
Comparación Con Compuestos Similares
Compuestos Similares
4-(3-Aminofenil)benzonitrilo: Similar en estructura pero con un grupo benzonitrilo en lugar de un anillo de pirrolidina.
N,N-Dimetil-3-aminofenilacetamida: Contiene un grupo aminofenil similar pero con diferentes sustituyentes.
Singularidad
4-(3-Aminofenil)-N,1-dimetilpirrolidina-3-carboxamida es única debido a su combinación de un anillo de pirrolidina y un grupo aminofenil, lo que le confiere propiedades químicas y biológicas distintas. Esta singularidad lo convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales.
Propiedades
Fórmula molecular |
C13H19N3O |
|---|---|
Peso molecular |
233.31 g/mol |
Nombre IUPAC |
4-(3-aminophenyl)-N,1-dimethylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C13H19N3O/c1-15-13(17)12-8-16(2)7-11(12)9-4-3-5-10(14)6-9/h3-6,11-12H,7-8,14H2,1-2H3,(H,15,17) |
Clave InChI |
XHOWJGGBNYPPDR-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)C1CN(CC1C2=CC(=CC=C2)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


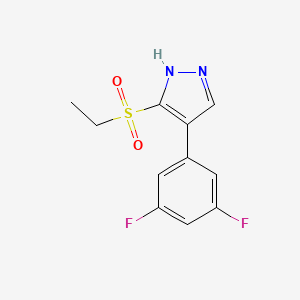
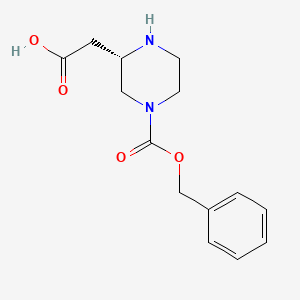

![6-(4,5-Dimethoxy-2-methylphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B11786557.png)


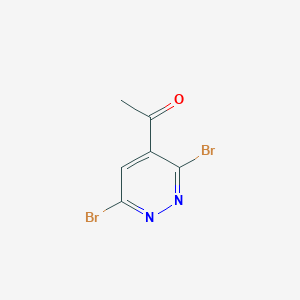

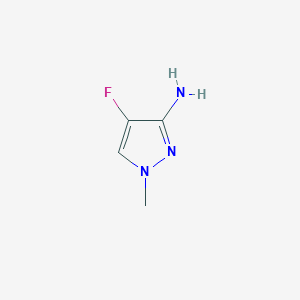
![2-Chloro-9-(tetrahydro-2H-pyran-4-yl)-8,9-dihydro-5H-pyrimido[4,5-b][1,4]diazepin-6(7H)-one](/img/structure/B11786590.png)
![2-(4-Methoxyphenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one](/img/structure/B11786597.png)


![6-(2,4-Dichlorophenyl)-3-(piperidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11786621.png)
